molecular formula C16H13NS2 B12540554 Benzyl 1H-indole-1-carbodithioate CAS No. 820220-73-3

Benzyl 1H-indole-1-carbodithioate

Cat. No.: B12540554
CAS No.: 820220-73-3
M. Wt: 283.4 g/mol
InChI Key: RVBCISGUEHGLGV-UHFFFAOYSA-N
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Description

Benzyl 1H-indole-1-carbodithioate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring, along with a carbodithioate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1H-indole-1-carbodithioate typically involves the reaction of indole with carbon disulfide and benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethyl sulfoxide at room temperature. The general steps are as follows :

  • Indole is reacted with carbon disulfide in the presence of sodium hydride to form the intermediate indole-1-carbodithioate.
  • Benzyl chloride is then added to the reaction mixture to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1H-indole-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Benzyl 1H-indole-1-carbodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 1H-indole-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1H-indole-1-carbodithioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

820220-73-3

Molecular Formula

C16H13NS2

Molecular Weight

283.4 g/mol

IUPAC Name

benzyl indole-1-carbodithioate

InChI

InChI=1S/C16H13NS2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-11H,12H2

InChI Key

RVBCISGUEHGLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)N2C=CC3=CC=CC=C32

Origin of Product

United States

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